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Compound of Interest

Compound Name: Trimethylindium

Cat. No.: B1585567

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the vapor pressure data for
trimethylindium (TMI), a critical precursor in the manufacturing of compound semiconductors.
The information is curated for professionals in research and development who require precise
data and methodologies for process modeling and control.

Quantitative Vapor Pressure Data for
Trimethylindium

The vapor pressure of trimethylindium is a crucial parameter for its delivery in Metal Organic
Chemical Vapor Deposition (MOCVD) systems. Accurate data is essential for controlling the
growth rate and composition of semiconductor thin films. Below is a summary of reported vapor
pressure data and Antoine-like equation parameters for TMI.

Tabulated Vapor Pressure Data

A compilation of discrete vapor pressure measurements for trimethylindium is presented in
Table 1.
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Vapor Pressure Vapor Pressure
Temperature (°C) Temperature (K)
(Torr) (mm Hg)
10 283.15 3.45[1] 3.45
25 298.15 5.0[2] 5.0[2]
30 303.15 19.35[1] 19.35

Note: 1 Torr is approximately equal to 1 mm Hg.

Vapor Pressure Equations

The relationship between the vapor pressure of trimethylindium and temperature can be
described by the following Antoine-like equations, which are valid over specific temperature
ranges. The general form of the equation is:

logio(P) = B - AIT

Where:

e P is the vapor pressure in Torr (or mm Hg)

e Tis the absolute temperature in Kelvin (K)

» Aand B are empirically determined constants

The constants from various studies are summarized in Table 2.
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Constant A (K) Constant B Pressure Units Source | Remarks

Widely used for
3204 10.98 Torr MOVPE growth

conditions.[3]

Determined from

direct, static vapor
3246 11.09 mm Hg or Torr

pressure

measurements.[4]

3014 10.52 mm Hg

The equation log P (Torr) = 10.98 — 3204 / T (K) is frequently cited and considered accurate for
a wide range of Metal Organic Vapor Phase Epitaxy (MOVPE) growth conditions.[3]

Experimental Protocols for Vapor Pressure
Measurement

The determination of vapor pressure for a pyrophoric and moisture-sensitive solid like
trimethylindium requires specialized experimental setups. The two primary methods
employed are the static method and the dynamic method.

Static Method

The static method involves the direct measurement of the pressure of the vapor in equilibrium
with the solid phase in a closed, evacuated system. A common apparatus for this measurement
on organometallic compounds utilizes a high-precision capacitance manometer.

Experimental Procedure:

o Sample Handling: Due to its pyrophoric nature, a small sample of solid trimethylindium is
loaded into a sample cell under an inert atmosphere (e.g., in a glovebox).

o Apparatus Assembly: The sample cell is connected to a stainless-steel vacuum manifold.
The manifold is equipped with a high-accuracy capacitance manometer (e.g., a Baratron®
gauge), a high-vacuum pump, and isolation valves. The entire setup, including the manifold
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and pressure sensor, is housed within a temperature-controlled oven or bath to ensure a
uniform and stable temperature.

e Degassing: The sample is carefully degassed to remove any volatile impurities. This is
typically achieved by cooling the sample (e.g., with liquid nitrogen) and evacuating the
headspace. The sample is then isolated from the vacuum pump, and the temperature is
slowly raised to the desired measurement temperature. This process may be repeated until a
stable and reproducible pressure reading is obtained.

o Equilibrium and Measurement: The temperature of the oven or bath is set to the desired
value and allowed to stabilize. The pressure inside the closed system is continuously
monitored by the capacitance manometer. The vapor pressure is recorded once the pressure
reading remains constant over time, indicating that equilibrium between the solid and vapor
phases has been reached.

o Data Collection: The vapor pressure is measured at a series of stabilized temperatures to
generate a vapor pressure curve.

Dynamic Method

The dynamic method, often referred to as the transpiration method or saturation method,
involves flowing an inert carrier gas over the solid sample at a known rate and measuring the
amount of substance transported by the gas.

Experimental Procedure:

o Sample Preparation: A known mass of trimethylindium is placed in a thermostatted
container (a "bubbler" in MOCVD terminology). The container is designed to ensure efficient
saturation of the carrier gas.

o Carrier Gas Flow: A precisely controlled flow of an inert carrier gas (e.g., ultra-high purity
nitrogen or argon) is passed through or over the solid TMI sample. The mass flow controller
ensures a constant and known molar flow rate of the carrier gas.

e Saturation: The carrier gas becomes saturated with TMI vapor as it passes through the
container. The temperature and pressure within the container are carefully controlled and
monitored.
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e Concentration Measurement: The concentration of TMI in the gas stream exiting the
container is measured. In modern MOCVD systems, this can be done in-situ using
techniques like ultrasonic monitoring (e.g., an Epison™ monitor) which measures the speed
of sound in the gas mixture, or by other gas-phase analytical techniques.

o Vapor Pressure Calculation: Assuming the carrier gas is fully saturated with TMI vapor and
behaves as an ideal gas, the partial pressure of TMI (which is its vapor pressure at that
temperature) can be calculated using Dalton's law of partial pressures. The amount of TMI
transported can also be determined by trapping the TMI downstream and measuring the

mass change of the trap over time.

Visualizations

The following diagrams illustrate the experimental workflow for the static vapor pressure
measurement and the logical relationship of the vapor pressure equations.
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Experimental Workflow for Static Vapor Pressure Measurement of Trimethylindium
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Workflow for static vapor pressure measurement.
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Relationship of Vapor Pressure Parameters for Trimethylindium
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Vapor pressure parameter relationships.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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